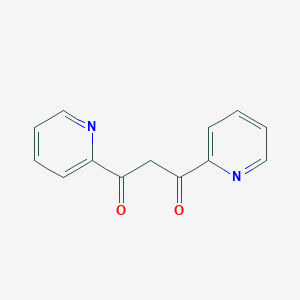
(2R,3R,4S,5R)-2,3,4,5-四羟基-6-氧己基氢磷酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-葡萄糖-6-磷酸二钠盐: 是D-葡萄糖-6-磷酸的二钠盐形式,是细胞内常见的葡萄糖形式。它在细胞代谢中起着至关重要的作用,参与两个主要的代谢途径:糖酵解和戊糖磷酸途径。 该化合物也可以转化为糖原或淀粉以进行储存 .
科学研究应用
化学: D-葡萄糖-6-磷酸二钠盐被用作酶促测定中的底物,以研究酶动力学和机制,特别是那些涉及己糖激酶和葡萄糖-6-磷酸酶的酶 .
生物学: 在细胞生物学中,它被用来研究代谢途径,例如糖酵解和戊糖磷酸途径。 它作为碳水化合物代谢研究中的关键中间体 .
医学: 在临床上,它被用于诊断葡萄糖-6-磷酸脱氢酶缺乏症和其他代谢疾病。 它在管理与葡萄糖代谢相关的疾病方面也具有潜在的治疗应用 .
工业: 在食品工业中,它被用作食品添加剂和防腐剂,因为它在碳水化合物代谢中的作用。 它也用于生物燃料和生物塑料的生产 .
作用机制
D-葡萄糖-6-磷酸二钠盐通过作为参与葡萄糖代谢的各种酶的底物而发挥作用。它被己糖激酶或葡萄糖激酶磷酸化,形成D-葡萄糖-6-磷酸,然后进入糖酵解或戊糖磷酸途径。在糖酵解中,它进一步代谢以产生三磷酸腺苷形式的能量。 在戊糖磷酸途径中,它以烟酰胺腺嘌呤二核苷酸磷酸和核糖-5-磷酸的形式生成还原当量,用于核苷酸合成 .
生化分析
Biochemical Properties
D-Glucose-6-Phosphate Monosodium Salt plays a significant role in biochemical reactions. It acts as a competitive and reversible inhibitor of hexokinase, an enzyme that catalyzes the first step in the glycolytic pathway . This compound is also involved in the pentose phosphate pathway, which generates NADPH and pentoses .
Cellular Effects
The effects of D-Glucose-6-Phosphate Monosodium Salt on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be an energy source for Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, D-Glucose-6-Phosphate Monosodium Salt exerts its effects through several mechanisms. It binds to hexokinase, inhibiting its activity and thereby regulating the rate of glycolysis . Additionally, it participates in the pentose phosphate pathway, influencing the production of NADPH and pentoses .
Metabolic Pathways
D-Glucose-6-Phosphate Monosodium Salt is involved in two major metabolic pathways: glycolysis and the pentose phosphate pathway . In glycolysis, it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce NADPH and pentoses .
准备方法
合成路线和反应条件: D-葡萄糖-6-磷酸二钠盐可以通过使用己糖激酶或葡萄糖激酶酶对D-葡萄糖进行磷酸化来合成。该反应涉及将磷酸基团从三磷酸腺苷转移到D-葡萄糖的第六个碳原子上,形成D-葡萄糖-6-磷酸。 然后通过用氢氧化钠中和磷酸基团获得二钠盐形式 .
工业生产方法: D-葡萄糖-6-磷酸二钠盐的工业生产通常涉及使用固定化酶的酶促合成,以提高产量和效率。 该过程在受控的pH和温度条件下进行,以确保最佳的酶活性和产物稳定性 .
化学反应分析
反应类型: D-葡萄糖-6-磷酸二钠盐会发生各种化学反应,包括:
氧化: 它可以在戊糖磷酸途径中被氧化为6-磷酸葡萄糖酸。
异构化: 它可以被磷酸葡萄糖异构酶转化为果糖-6-磷酸。
常用试剂和条件:
氧化: 需要烟酰胺腺嘌呤二核苷酸磷酸 (NADP+) 作为辅因子。
异构化: 在生理 pH 条件下,由磷酸葡萄糖异构酶催化。
水解: 在水存在下,由葡萄糖-6-磷酸酶催化.
主要产物:
氧化: 6-磷酸葡萄糖酸。
异构化: 果糖-6-磷酸。
水解: D-葡萄糖和无机磷酸.
相似化合物的比较
类似化合物:
果糖-6-磷酸: D-葡萄糖-6-磷酸的异构体,参与糖酵解。
6-磷酸葡萄糖酸: 戊糖磷酸途径中D-葡萄糖-6-磷酸的氧化产物。
D-葡萄糖-1-磷酸: 葡萄糖的另一种磷酸化形式,参与糖原合成和分解.
独特性: D-葡萄糖-6-磷酸二钠盐由于在糖酵解和戊糖磷酸途径中的双重作用而独一无二。 这种双重功能使其成为细胞代谢中的关键中间体,提供能量和生物合成前体 .
属性
CAS 编号 |
54010-71-8 |
|---|---|
分子式 |
C6H13NaO9P |
分子量 |
283.13 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1 |
InChI 键 |
TZQUTLWZPHPOSF-BTVCFUMJSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
54010-71-8 |
物理描述 |
White crystalline solid; [Sigma-Aldrich MSDS] |
相关CAS编号 |
3671-99-6 112898-35-8 54010-71-8 |
同义词 |
G6P; Sodium Glucose-6-Phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of G-6-P impact bacterial activity in estuarine systems?
A1: Research suggests that G-6-P serves as a readily available phosphorus source for bacteria in estuarine environments. Experiments utilizing G-6-P in a plug-flow microcosm revealed its near-complete utilization by bacteria within a short timeframe (3 days). This uptake led to a corresponding increase in dissolved inorganic phosphorus (DIP) concentrations in the water column. [] This suggests that labile organic phosphorus compounds like G-6-P can be quickly metabolized by bacteria, releasing inorganic phosphorus back into the system.
Q2: Does the addition of G-6-P to estuarine systems overwhelm the buffering capacity of suspended particulate matter (SPM)?
A2: Unlike more refractory phosphorus compounds like phytic acid, the addition of G-6-P to both ultra-pure water and river water resulted in a significantly lower buffering capacity of the SPM. [] This implies that while SPM can effectively buffer against additions of certain phosphorus forms, its ability to mitigate the impacts of labile organic phosphorus additions like G-6-P is limited. Consequently, additions of G-6-P to estuarine systems may lead to more pronounced and rapid changes in phosphorus dynamics compared to less bioavailable forms.
Q3: What analytical methods were used to determine the concentration of G-6-P and its transformation products in these studies?
A3: The research employed segmented flow analysis (SFA) to quantify both inorganic and organic phosphorus species in water samples. [, ] This automated technique offers high sensitivity and precision for determining phosphorus concentrations in natural waters. To distinguish between organic and inorganic forms, autoclaving was implemented to convert organic phosphorus to DIP, allowing for the calculation of DOP by difference. Notably, the researchers optimized the autoclaving procedure to ensure high recoveries of various organic phosphorus compounds, including G-6-P, exceeding 90% recovery. [] This rigorous approach ensured accurate quantification of G-6-P and its transformation products throughout the experiments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
